5,7,4'-Trihydroxy-8-methylflavanone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
5,7,4'-Trihydroxy-8-methylflavanone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7,4'-Trihydroxy-8-methylflavanone, also recognized as 8-methyl-naringenin, is a naturally occurring flavanone (B1672756) that has garnered scientific interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of its known natural sources, details on its isolation and characterization, and an exploration of its biological activities, with a focus on its anti-inflammatory and antioxidant effects. This document is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources
5,7,4'-Trihydroxy-8-methylflavanone has been isolated from a variety of plant species, primarily belonging to the families Vochysiaceae, Ericaceae, and Lamiaceae. The identified botanical sources are distributed across different geographical regions and are known for their rich phytochemical profiles.
| Plant Species | Family | Plant Part | Reference |
| Qualea grandiflora | Vochysiaceae | Not specified | [1] |
| Rhododendron dauricum | Ericaceae | Leaves | [2] |
| Rhododendron spiciferum | Ericaceae | Leaves | |
| Scutellaria indica | Lamiaceae | Herbs |
While 5,7,4'-Trihydroxy-8-methylflavanone has been identified in these plants, comprehensive quantitative data regarding its concentration in the raw plant material is not extensively available in the current literature. Further quantitative studies, such as those employing High-Performance Liquid Chromatography (HPLC), are required to determine the precise yield of this compound from its natural sources.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₅ |
| Molecular Weight | 286.28 g/mol |
| Appearance | Likely a solid, typical for flavonoids |
| Solubility | Expected to be soluble in organic solvents like methanol (B129727), ethanol, and DMSO |
| CAS Number | 916917-28-7 |
Experimental Protocols: Isolation and Purification
A generalized experimental workflow for the isolation and purification of 5,7,4'-Trihydroxy-8-methylflavanone from its plant sources is outlined below. This protocol is based on standard methodologies for flavonoid extraction and may require optimization depending on the specific plant matrix.
General Experimental Workflow
Detailed Methodologies
3.2.1. Plant Material Preparation: The collected plant material (e.g., leaves of Rhododendron dauricum) should be air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. The dried material is then ground into a fine powder to increase the surface area for efficient solvent extraction.
3.2.2. Extraction: The powdered plant material is subjected to exhaustive extraction using a suitable organic solvent such as methanol or ethanol. Maceration, Soxhlet extraction, or ultrasound-assisted extraction can be employed. The process is typically repeated multiple times to ensure the complete extraction of the target compound.
3.2.3. Fractionation: The crude extract is concentrated under reduced pressure and then suspended in a water-methanol mixture. This suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Flavanones like 5,7,4'-Trihydroxy-8-methylflavanone are typically enriched in the ethyl acetate fraction.
3.2.4. Chromatographic Purification: The ethyl acetate fraction is subjected to column chromatography for further purification.
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Adsorbent: Silica gel is commonly used for normal-phase chromatography, while Sephadex LH-20 is employed for size-exclusion chromatography to remove pigments and other impurities.
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Mobile Phase: A gradient solvent system, starting with a non-polar solvent (e.g., n-hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is used to elute the compounds.
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Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. Fractions with similar TLC profiles are pooled.
3.2.5. Final Purification and Characterization: The pooled fractions are further purified using techniques like preparative HPLC or recrystallization to obtain the pure 5,7,4'-Trihydroxy-8-methylflavanone. The structure of the isolated compound is then confirmed using spectroscopic methods such as:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, and 2D-NMR): To elucidate the detailed chemical structure.
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Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the characteristic absorption maxima of the flavanone chromophore.
Biological Activities and Signaling Pathways
5,7,4'-Trihydroxy-8-methylflavanone has been reported to exhibit several biological activities, including anti-inflammatory and antioxidant effects. While specific studies on the signaling pathways of this particular flavanone are limited, its mechanisms can be inferred from the well-documented activities of structurally similar flavonoids.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).[4] Flavonoids are known to inhibit this pathway at multiple points.
Antioxidant Activity: Activation of the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] Upon exposure to oxidative stress or certain phytochemicals, Nrf2 dissociates from Keap1 and translocates to the nucleus.[5] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), leading to their upregulation.[6]
Future Perspectives
5,7,4'-Trihydroxy-8-methylflavanone represents a promising natural compound for further investigation. Future research should focus on:
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Quantitative Analysis: Establishing robust analytical methods to quantify the concentration of this flavanone in its various natural sources.
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Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and in vivo fate.
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Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by 5,7,4'-Trihydroxy-8-methylflavanone to fully understand its therapeutic potential.
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Preclinical and Clinical Studies: Evaluating the efficacy and safety of this compound in preclinical models of inflammatory and oxidative stress-related diseases, with the ultimate goal of translation to clinical applications.
Conclusion
5,7,4'-Trihydroxy-8-methylflavanone is a flavanone with documented presence in several plant species and potential anti-inflammatory and antioxidant activities. While further research is needed to fully characterize its pharmacological profile and to develop optimized isolation protocols, this technical guide provides a foundational overview for scientists and researchers interested in exploring the therapeutic potential of this natural product. The elucidation of its specific mechanisms of action and its quantification in natural sources will be crucial for its future development as a potential therapeutic agent.
References
- 1. Buy 5,7,4'-Trihydroxy-8-methylflavanone [smolecule.com]
- 2. Two novel flavonoids from the leaves of Rhododendron dauricum L. with their inhibition of TNF-α production in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. Anti-inflammatory effects of 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone via NF-κB inactivation in lipopolysaccharide-stimulated RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]
